molecular formula C22H46O7 B1670128 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol CAS No. 5168-89-8

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

Cat. No.: B1670128
CAS No.: 5168-89-8
M. Wt: 422.6 g/mol
InChI Key: GLGQRQQFWLTGES-UHFFFAOYSA-N
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Description

Deceth-6 is a nonionic surfactant useful for proteomics research.

Scientific Research Applications

Amphiphilic Polyanhydrides for Protein Stabilization and Release

Polyanhydride-based systems have been designed for the stabilization and sustained release of peptides and proteins. These systems, including copolymers of various anhydrides, have shown promise in preserving the structural integrity and biological activity of encapsulated proteins. This suggests that compounds with similar amphiphilic properties, such as 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, could potentially be used in drug delivery applications to enhance the stability and controlled release of therapeutic agents (Torres et al., 2007).

Enhancing Dendritic Cell Antigen Presentation

Amphiphilic polyanhydride microparticles have been evaluated for their adjuvant activity, demonstrating an ability to enhance dendritic cell surface expression of major histocompatibility complex class II and co-stimulatory molecules. This finding indicates that materials with amphiphilic properties can modulate immune responses, suggesting a potential application of this compound in vaccine development to improve immunogenicity (Torres et al., 2011).

Liquid-liquid Extraction of Metal Ions

Compounds with specific structural features have been studied for their ability to complex and extract metal ions. For instance, the nitrogen-containing analogue of 18-crown-6 was investigated for the complexation and extraction of various metal ions. This highlights the potential of this compound in applications related to the selective extraction and separation of metal ions, given its structural complexity and potential for forming specific interactions with metal ions (Arpadjan et al., 1987).

Protein Stability in Polyanhydride Nanoparticles

Research on polyanhydride nanoparticles has demonstrated their capability to preserve protein structure and functionality over time, making them viable candidates for drug and protein delivery applications. This suggests a broader implication for compounds like this compound in the development of novel delivery systems that can maintain the stability of sensitive biological molecules (Petersen et al., 2010).

Mechanism of Action

Target of Action

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, also known as Hexaethylene Glycol Monodecyl Ether, is primarily used as a nonionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Mode of Action

As a surfactant, Hexaethylene Glycol Monodecyl Ether interacts with its targets by reducing the surface tension of liquids, allowing them to mix more easily. It can form micelles in the solution, which can encapsulate non-polar substances, thus increasing their solubility in polar solvents .

Action Environment

The action of Hexaethylene Glycol Monodecyl Ether can be influenced by various environmental factors. For example, its surfactant properties may be affected by the pH, temperature, and ionic strength of the solution. Additionally, it should be stored at room temperature in an inert atmosphere for stability .

Biochemical Analysis

Biochemical Properties

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol plays a crucial role in biochemical reactions due to its surfactant properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to interact with membrane proteins, aiding in their solubilization and stabilization. This interaction is primarily hydrophobic, with the hydrophobic tail of the compound embedding into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This property makes this compound an essential tool in the extraction and purification of membrane proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by altering cell membrane permeability and fluidity. This compound can impact cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. Additionally, this compound can affect gene expression and cellular metabolism by altering the cellular environment and the availability of key biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to membrane proteins and lipids, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes, depending on the specific interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the solubilization and delivery of hydrophobic drugs, improving their bioavailability. At high doses, it may exhibit toxic or adverse effects, such as disrupting cell membranes and causing cell lysis. Threshold effects are observed, where a specific concentration of this compound is required to achieve the desired biochemical effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and the levels of specific metabolites. The compound can also affect the activity of enzymes involved in the detoxification and degradation of xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s hydrophilic head and hydrophobic tail allow it to integrate into lipid bilayers and interact with membrane-bound proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure. It is often found in the plasma membrane, where it interacts with membrane proteins and lipids. Additionally, it can be localized to intracellular organelles, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in protein processing and trafficking. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O7/c1-2-3-4-5-6-7-8-9-11-24-13-15-26-17-19-28-21-22-29-20-18-27-16-14-25-12-10-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQRQQFWLTGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075250
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5168-89-8
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5168-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deceth-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the capillary-skimmer potential difference in analyzing Hexaethylene Glycol Monodecyl Ether using Electrospray Ionization Mass Spectrometry?

A1: The capillary-skimmer potential difference significantly influences the types of ions observed during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of Hexaethylene Glycol Monodecyl Ether (HEGMDE). High potential differences can induce collision-induced dissociation in the capillary skimmer region, leading to fragmentation of the HEGMDE-metal ion complexes. [, ] This fragmentation can complicate the interpretation of mass spectra and the determination of binding affinities between HEGMDE and metal ions. Therefore, optimizing the capillary-skimmer potential is crucial for obtaining accurate information about the interaction of HEGMDE with metal ions. [, ]

Q2: Can you describe the impact of sodium alkylsulfonates on the phase behavior of aqueous Hexaethylene Glycol Monododecyl Ether solutions?

A3: The addition of small amounts of sodium alkylsulfonates to aqueous solutions of Hexaethylene Glycol Monododecyl Ether can drastically alter their phase behavior. [] Longer chain sulfonates, in particular, increase the cloud temperature of the solutions and lead to the formation of new high-temperature phases. [] Some of these phases exhibit unique optical properties, such as color changes under white light illumination and streaming birefringence, showcasing the complex interactions between these surfactants. []

Q3: What are the advantages of using Liquid Chromatography-Tandem Mass Spectrometry for analyzing Octaethylene Glycol Monodecyl Ether in biological samples?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers several advantages for analyzing Octaethylene Glycol Monodecyl Ether (C10E8) in biological samples like rat plasma. [] This method provides high sensitivity, allowing for the detection of C10E8 at concentrations as low as 2 ng/mL. [] Additionally, LC-MS/MS demonstrates excellent specificity, effectively distinguishing C10E8 from other components in the plasma matrix. [] The method also exhibits high accuracy and reproducibility, making it suitable for pharmacokinetic studies. []

Q4: What is the oral bioavailability of Octaethylene Glycol Monodecyl Ether in rats, and how was this determined?

A5: The oral bioavailability of Octaethylene Glycol Monodecyl Ether (C10E8) in rats was determined to be 34.4%. [] This value was obtained by comparing the area under the plasma concentration-time curve (AUC) following oral administration of C10E8 (10 mg/kg) to the AUC after intravenous administration (1 mg/kg). [] A noncompartmental statistical model, analyzed using the pharmacokinetic modeling software WinNonlin, was used to determine the kinetic parameters and calculate the bioavailability. []

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